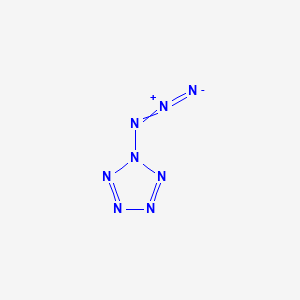![molecular formula C7H13NO5 B14321992 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid CAS No. 112013-31-7](/img/structure/B14321992.png)
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a carboxymethyl group attached to an amino group, which is further connected to a hydroxypentanoic acid backbone. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid typically involves the reaction of a suitable amino acid precursor with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the carboxymethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl functional groups.
Carbocisteine: A mucolytic agent with a carboxymethyl group attached to a cysteine backbone.
Uniqueness
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
112013-31-7 |
|---|---|
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-(carboxymethylamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C7H13NO5/c9-5(1-2-6(10)11)3-8-4-7(12)13/h5,8-9H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
PEJGQBHGGAOQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CNCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


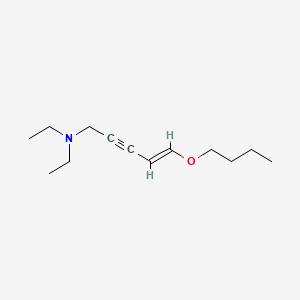
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
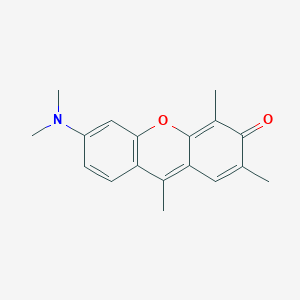

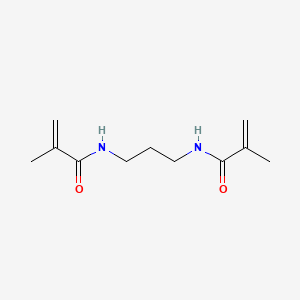
![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
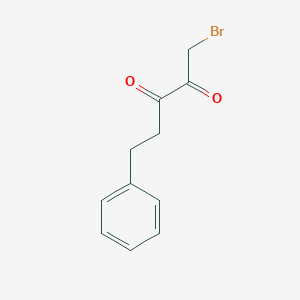
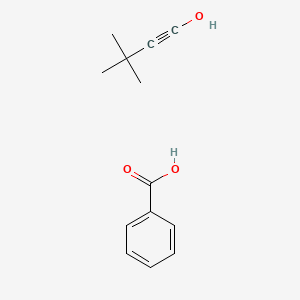
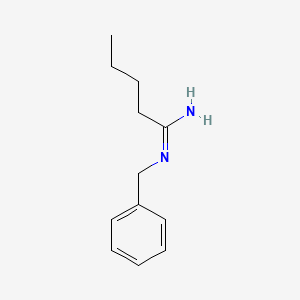
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
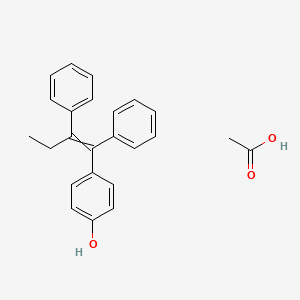
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
